molecular formula C16H21N3O3S B11018247 3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Cat. No.: B11018247
M. Wt: 335.4 g/mol
InChI Key: JQSOIWJWHPNJOK-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a synthetic organic compound that features both a benzylsulfonyl group and an imidazole ring

Preparation Methods

The synthesis of 3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under nickel-catalyzed conditions.

    Introduction of the benzylsulfonyl group: This step involves the sulfonylation of a benzyl group, which can be done using reagents like benzyl chloride and sodium sulfite.

    Coupling of the two fragments: The final step involves coupling the imidazole-containing fragment with the benzylsulfonyl-containing fragment under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide can undergo various chemical reactions:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazoline derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the benzylsulfonyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar compounds to 3-(benzylsulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide include:

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(3-imidazol-1-ylpropyl)propanamide

InChI

InChI=1S/C16H21N3O3S/c20-16(18-8-4-10-19-11-9-17-14-19)7-12-23(21,22)13-15-5-2-1-3-6-15/h1-3,5-6,9,11,14H,4,7-8,10,12-13H2,(H,18,20)

InChI Key

JQSOIWJWHPNJOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NCCCN2C=CN=C2

Origin of Product

United States

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